REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH:2]=[CH2:3].[CH3:6][C:7]1([CH3:14])[O:11][C@@H:10]([CH:12]=[O:13])[CH2:9][O:8]1>O1CCCC1>[CH3:6][C:7]1([CH3:14])[O:11][CH:10]([CH:12]([CH2:3][CH:2]=[CH2:1])[OH:13])[CH2:9][O:8]1
|
Name
|
|
Quantity
|
556 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@@H](O1)C=O)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at -78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction is stirred overnight at -78° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with dropwise addition of saturated ammonium chloride
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with diethyl ether, ethyl acetate and 20% isopropyl alcohol/chloroform
|
Type
|
WASH
|
Details
|
The combined extracts are washed with saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DISTILLATION
|
Details
|
after Kugelrohr distillation at 85° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OCC(O1)C(O)CC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |